

(1R,2R)-ML-SI3 solubility issues in aqueous buffer

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Compound of Interest

Compound Name: (1R,2R)-ML-SI3

Cat. No.: B2928905

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Technical Support Center: (1R,2R)-ML-SI3

Welcome to the technical support center for **(1R,2R)-ML-SI3**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent TRPML1/2 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and ensure the successful application of **(1R,2R)-ML-SI3** in your research.

Frequently Asked Questions (FAQs)

Q1: What is **(1R,2R)-ML-SI3** and what is its primary mechanism of action?

A1: **(1R,2R)-ML-SI3** is a potent and selective inhibitor of the transient receptor potential mucolipin (TRPML) family of ion channels. It primarily targets TRPML1 and TRPML2, with weaker activity against TRPML3.^{[1][2]} These channels are crucial for lysosomal function, including calcium homeostasis and trafficking. By blocking these channels, **(1R,2R)-ML-SI3** can be used to study the physiological roles of TRPMLs in various cellular processes.

Q2: I am observing precipitation when I dilute my DMSO stock of **(1R,2R)-ML-SI3** into my aqueous experimental buffer (e.g., PBS or cell culture media). Why is this happening?

A2: This is a common issue and is due to the low aqueous solubility of **(1R,2R)-ML-SI3**. The compound is highly soluble in organic solvents like DMSO but is poorly soluble or insoluble in water and aqueous buffers.^[3] When the concentrated DMSO stock is diluted into an aqueous

medium, the compound's local concentration exceeds its solubility limit, causing it to precipitate out of solution.

Q3: What is the maximum recommended concentration of DMSO in my final working solution?

A3: To avoid solvent effects in your experiments, it is generally recommended to keep the final concentration of DMSO below 0.5%, and ideally at or below 0.1%. The exact tolerance will depend on your specific cell type or assay system. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent.

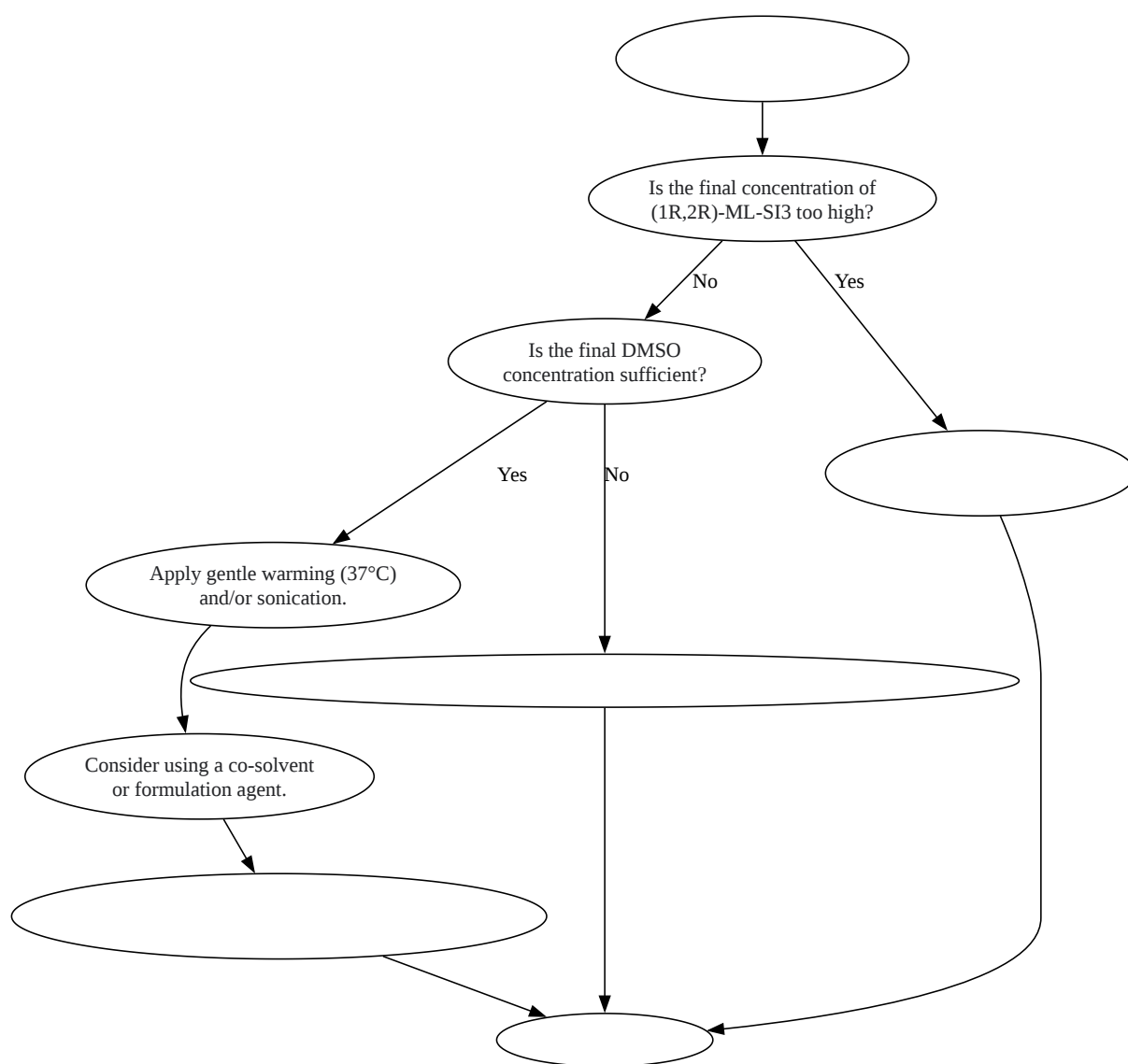
Q4: Can I heat or sonicate my solution to improve the solubility of **(1R,2R)-ML-SI3** in aqueous buffer?

A4: Yes, gentle warming and sonication can aid in dissolving the compound. Heating the solution to 37°C or using an ultrasonic bath can help overcome the initial energy barrier for dissolution.^[1] However, be aware that if the compound's concentration is above its thermodynamic solubility limit in the buffer, it may still precipitate out over time as the solution cools or equilibrates.

Troubleshooting Guide: Solubility Issues with **(1R,2R)-ML-SI3**

This guide provides a step-by-step approach to addressing precipitation and solubility problems.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.



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Quantitative Data Summary

The following tables summarize the known solubility and formulation data for **(1R,2R)-ML-SI3** and its related mixtures.

Table 1: Solubility in Organic Solvents

Solvent	(1R,2R)-ML-SI3 Solubility	ML-SI3 (mixture) Solubility	Notes
DMSO	100 mg/mL (232.79 mM)[1]	43-86 mg/mL (100-200 mM)[3]	Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] Ultrasonic assistance may be needed.[1]

| Ethanol | Data not available | 2-7 mg/mL[3] | Lower solubility compared to DMSO. |

Table 2: Aqueous Solubility

Solvent	(1R,2R)-ML-SI3 / ML-SI3 (mixture) Solubility
Water	Insoluble[3]

| PBS (pH 7.4) | Expected to be very low; quantitative data not available. |

Table 3: Example Formulations for In Vivo Use These are intended as starting points and may need optimization. They create dispersions or emulsions, not necessarily true solutions.

Formulation Components (v/v)	Final (1R,2R)-ML-SI3 Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.82 mM)	[4]

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.82 mM) |[4] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

- Weighing: Accurately weigh the desired amount of **(1R,2R)-ML-SI3** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
- Dissolution: Vortex the solution vigorously. If needed, place the tube in an ultrasonic bath for 5-10 minutes or warm it gently at 37°C until the solid is completely dissolved.[1]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[2]

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Protocol 2: Preparing Working Dilutions for In Vitro Assays

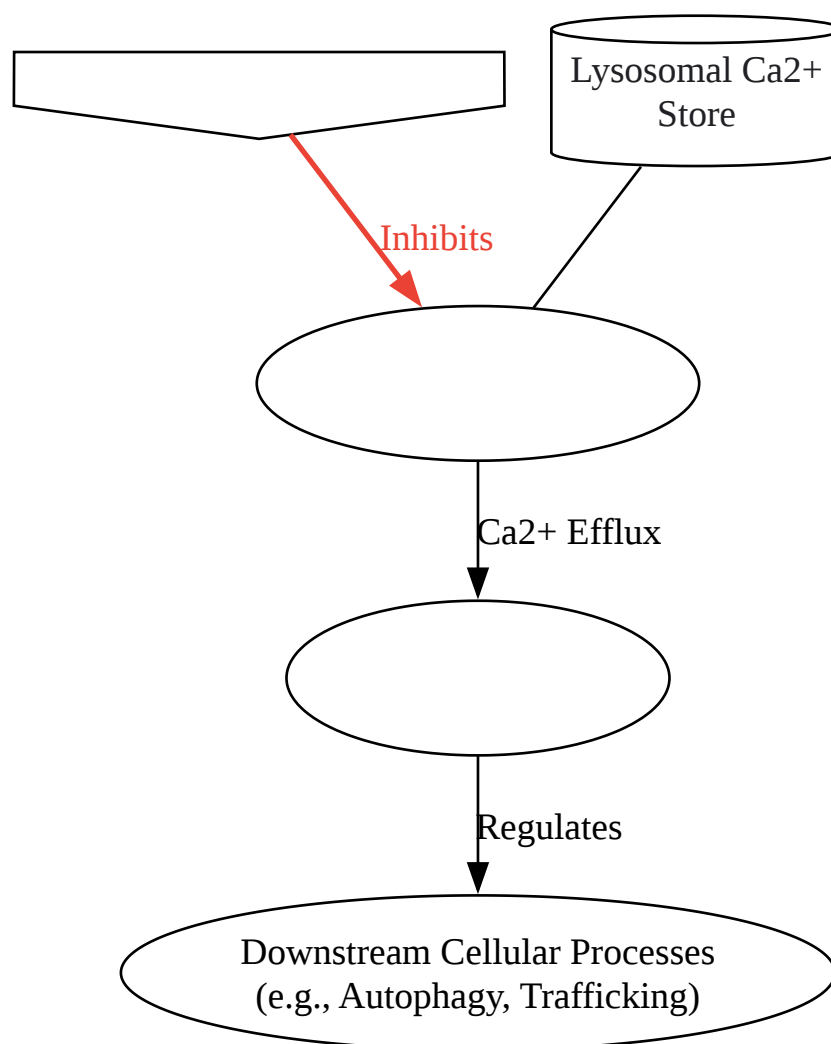
This protocol aims to minimize precipitation when diluting into aqueous buffers.

- Thaw Stock: Thaw a single aliquot of your **(1R,2R)-ML-SI3** DMSO stock solution at room temperature.

- **Serial Dilution (Recommended):** Perform serial dilutions of your DMSO stock in pure DMSO to get closer to your final concentration. This reduces the volume of concentrated stock added to the aqueous buffer.
- **Final Dilution:** Vigorously vortex or pipette-mix your aqueous buffer (e.g., cell culture medium). While mixing, add the small volume of the appropriate DMSO stock drop-wise to the buffer. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
- **Immediate Use:** Use the final working solution immediately after preparation, as the compound may precipitate over time.
- **Vehicle Control:** Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer.

Signaling Pathway Context

(1R,2R)-ML-SI3 acts by inhibiting TRPML channels, which are located on the membrane of late endosomes and lysosomes. These channels are critical for the release of Ca^{2+} from these organelles into the cytoplasm, a process that influences a wide range of cellular activities, including membrane trafficking and autophagy.



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